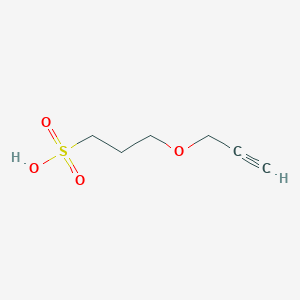
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid is an organic compound characterized by the presence of a propynyl group attached to a propanesulfonic acid moiety
Métodos De Preparación
The synthesis of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid typically involves the reaction of 3-(2-Propyn-1-yloxy)-1-propanol with a sulfonating agent. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the proper formation of the sulfonic acid group. Industrial production methods may involve large-scale sulfonation processes with optimized reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions may lead to the formation of alcohol derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active sites, while the sulfonic acid moiety enhances solubility and reactivity. These interactions can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar compounds include:
3-(2-Propyn-1-yloxy)-1-propanol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-(2-Propyn-1-yloxy)benzoic acid: Contains a benzoic acid moiety instead of a propanesulfonic acid group, leading to different chemical properties and applications.
The uniqueness of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid lies in its combination of a propynyl group with a sulfonic acid moiety, providing a balance of reactivity and solubility that is advantageous in various applications.
Propiedades
Fórmula molecular |
C6H10O4S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
3-prop-2-ynoxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O4S/c1-2-4-10-5-3-6-11(7,8)9/h1H,3-6H2,(H,7,8,9) |
Clave InChI |
KQROVKLMOYXWFM-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
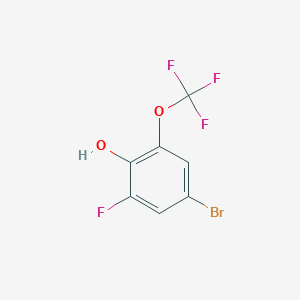
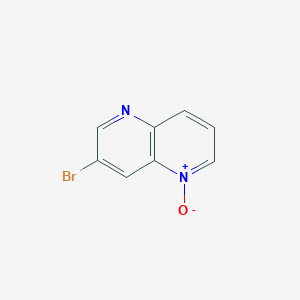
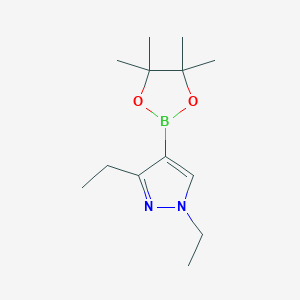
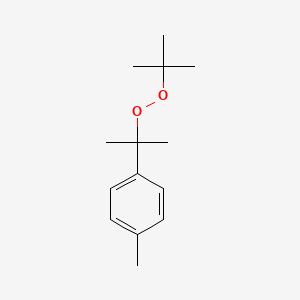
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
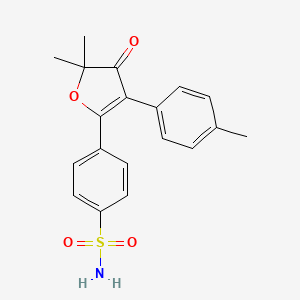
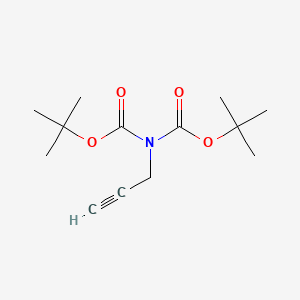


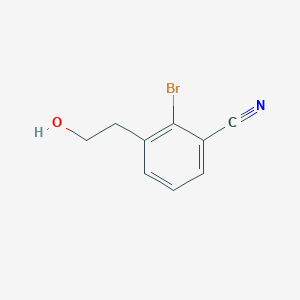
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

